molecular formula C9H18ClNO3 B2908564 Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride CAS No. 2361645-69-2

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride

Cat. No.: B2908564
CAS No.: 2361645-69-2
M. Wt: 223.7
InChI Key: QCGDJRQZNYGINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride is a piperidine-derived compound characterized by a methoxy-substituted acetate ester and a piperidin-4-yl moiety. Piperidine-based compounds are widely studied in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive molecules themselves, particularly in central nervous system (CNS) targeting agents .

Properties

IUPAC Name

methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-8(9(11)13-2)7-3-5-10-6-4-7;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGDJRQZNYGINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-69-2
Record name methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride typically involves the reaction of piperidine with methyl 2-methoxyacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to ensure consistent quality and high efficiency. The use of advanced equipment and technology allows for the precise control of reaction parameters, resulting in the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride is a chemical compound with the molecular formula C9H17NO3HClC_9H_{17}NO_3\cdot HCl. It is utilized in scientific research for its unique chemical properties, especially in synthesizing pharmaceuticals and other organic compounds.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • It serves as an intermediate in synthesizing various organic compounds.
  • It can undergo oxidation, reduction, and substitution reactions to form different products, acting as a building block for more complex molecules.

Biology

  • It is employed in biochemical studies to understand its interactions with biological molecules.
  • The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects, though the exact pathways and targets depend on the specific application and context.

Medicine

  • It is explored for its potential therapeutic properties and as a precursor in drug development.
  • Studies suggest it may possess anti-tumor properties, influencing pathways associated with cancer cell proliferation and survival.

Industry

  • It is used in producing specialty chemicals and materials.
  • Industrial production involves large-scale chemical processes designed for consistent quality and high efficiency, using advanced equipment for precise control of reaction parameters.

Biological Activities

Methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride's structure, featuring a piperidine ring substituted with a methoxy group and an acetate moiety, allows interactions with biological targets like receptors and enzymes. Its mechanism of action typically involves binding to specific molecular targets, modulating their activity and leading to biological effects such as anti-inflammatory, analgesic, and potentially neuroprotective actions.

Case Studies and Research Findings

Several studies have highlighted the biological activities of methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride:

  • Neuroprotective Effects : The compound exhibited neuroprotective properties in vitro by inhibiting apoptosis in neuronal cells exposed to oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : It showed significant anti-inflammatory effects by downregulating pro-inflammatory cytokines in cellular models, suggesting its potential use in managing inflammatory conditions.
  • Antitumor Activity : Research indicated that methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride could inhibit the growth of certain cancer cell lines, showing promise as a lead compound for further development in oncology.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs are summarized below, highlighting variations in substituents and their implications:

Ethyl 2-(piperidin-4-yl)acetate Hydrochloride
  • Similarity : 0.97 (based on piperidine core and ester functionality) .
Methylphenidate Hydrochloride
  • Structure : Phenyl and piperidin-2-yl groups instead of methoxy and piperidin-4-yl.
  • Pharmacological Role : A Schedule II CNS stimulant used in ADHD treatment .
  • Key Difference : The phenyl group introduces aromatic interactions critical for dopamine reuptake inhibition, absent in the target compound.
2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride
  • Structure : Benzamide group replaces the acetate ester.
  • Safety Data : Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats), suggesting lower toxicity compared to ester derivatives .
  • Functional Impact : The amide group improves stability against hydrolysis relative to esters.
Methyl 2-(piperazin-1-yl)acetate Hydrochloride
  • Structure : Piperazine ring (two nitrogen atoms) instead of piperidine.
  • Basicity : Piperazine’s dual nitrogen sites increase basicity, altering solubility and receptor binding .

Physicochemical Properties

However, inferences can be drawn from analogs:

Property Methyl 2-methoxy-2-piperidin-4-ylacetate HCl (Inferred) Ethyl 2-(piperidin-4-yl)acetate HCl Methylphenidate HCl
Molecular Weight ~269–283 g/mol (estimated) 194.66 g/mol 269.76 g/mol
Solubility Likely polar due to methoxy and HCl salt High in polar solvents (e.g., methanol) Soluble in water and ethanol
Stability Ester group prone to hydrolysis under acidic/basic conditions Similar ester stability concerns Stable under controlled storage

Biological Activity

Methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride is characterized by a piperidine ring substituted with a methoxy group and an acetate moiety. This structure is significant as it allows for interactions with various biological targets, including receptors and enzymes. The compound's mechanism of action typically involves binding to specific molecular targets, thereby modulating their activity, which can lead to diverse biological effects such as anti-inflammatory, analgesic, and potentially neuroprotective actions.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC12_{12}H17_{17}ClN2_{2}O3_{3}
Molecular Weight260.73 g/mol
Functional GroupsMethoxy, Piperidine, Acetate
SolubilitySoluble in water and organic solvents

Applications in Medicinal Chemistry

The compound has been investigated for its potential use in drug development. Its applications include:

  • As a Precursor : It serves as an intermediate in synthesizing various organic compounds, particularly those aimed at treating neurological disorders.
  • Therapeutic Potential : Studies have indicated that it may possess anti-tumor properties, influencing pathways associated with cancer cell proliferation and survival .
  • Biochemical Studies : The compound is utilized in studies aimed at understanding its interactions with biological molecules, which can provide insights into its therapeutic mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activities of methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride:

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties in vitro by inhibiting apoptosis in neuronal cells exposed to oxidative stress. The results suggested a potential application in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : In another investigation, the compound showed significant anti-inflammatory effects by downregulating pro-inflammatory cytokines in cellular models. This suggests its potential use in managing inflammatory conditions .
  • Antitumor Activity : Research indicated that methyl 2-methoxy-2-piperidin-4-ylacetate; hydrochloride could inhibit the growth of certain cancer cell lines, showing promise as a lead compound for further development in oncology .

Table 2: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
NeuroprotectionNeuronal cell linesInhibition of apoptosis
Anti-inflammatoryCellular modelsDownregulation of cytokines
AntitumorCancer cell linesGrowth inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves esterification between 2-methoxyacetic acid derivatives and piperidin-4-yl ethanol intermediates. For example, 2-(4-piperidinyl)ethanol reacts with methyl 2-methoxyacetate under acid catalysis (e.g., HCl) to form the ester, followed by hydrochloride salt formation . Key steps include:

  • Catalyst Selection : Use of HCl as both catalyst and proton source for salt formation.
  • Purification : Crystallization or distillation under reduced pressure to achieve >97% purity, verified via HPLC or NMR .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or in situ FTIR to track esterification progress .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to identify key signals (e.g., methoxy protons at ~3.3 ppm, piperidine ring protons between 1.5–2.5 ppm) .
  • Purity Analysis : HPLC with UV detection (λ = 210–254 nm) and C18 columns; validate against reference standards .
  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) to determine formulation compatibility .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

  • Methodological Answer :

  • Contamination Check : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis byproducts) .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals .
  • Cross-Validation : Compare data with structurally similar piperidine derivatives (e.g., ethyl 2-methoxyacetate analogs) to assign ambiguous peaks .

Q. What experimental strategies are effective for elucidating the pharmacological mechanisms of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for receptor binding (e.g., opioid or dopamine receptors) using radioligand displacement assays .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation; quantify metabolites via UPLC-QTOF .
  • In Vivo Models : Test in rodent neuropathic pain models, with dose-response studies (1–50 mg/kg) and pharmacokinetic profiling (Tmax, Cmax) .

Q. How do variations in reaction conditions (e.g., temperature, solvent) impact yield and byproduct formation?

  • Methodological Answer :

  • Factorial Design : Optimize using a 2k^k factorial approach (variables: temperature, solvent polarity, catalyst concentration). For example:
VariableLow LevelHigh Level
Temperature25°C60°C
SolventEtOHDMF
Catalyst (HCl)0.1 M0.5 M
Analyze yield and byproduct ratios via DOE software .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water and prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.